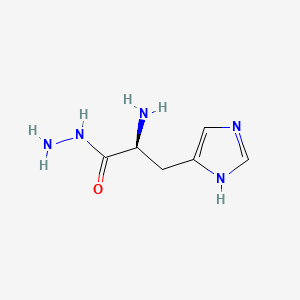

L-Histidine, hydrazide

説明

L-Histidyl hydrazide, also known as Histidine hydrazide, is a scavenger of 4-hydroxy-2-nonenal. Histidyl hydrazide is effective in reducing brain damage and improving functional outcome in a mouse model of focal ischemic stroke. also protected cultured rat primary neurons against death induced by HNE, chemical hypoxia, glucose deprivation, and combined oxygen and glucose deprivation. Histidine hydrazide prevented neuronal apoptosis as indicated by decreased production of cleaved caspase-3 protein.

科学的研究の応用

Clinical Research Applications

1.1 Ophthalmic Formulations

L-Histidine, hydrazide and its derivatives have been explored for their potential in ophthalmic treatments. Specifically, N-acetylcarnosine, which incorporates a histidyl-hydrazide moiety, has shown promise in treating age-related cataracts and other ocular diseases. Clinical trials demonstrated that these formulations can improve visual acuity and prevent complications associated with diabetic retinopathy and glaucoma .

1.2 Antioxidant Properties

The antioxidant activity of L-histidine and its derivatives is significant in preventing oxidative stress-related damage. Studies have shown that these compounds can scavenge reactive oxygen species (ROS) and advanced glycation end products (AGEs), which are linked to various chronic diseases, including diabetes and cardiovascular disorders . The ability to mitigate oxidative stress makes this compound a candidate for therapeutic interventions aimed at improving health outcomes in aging populations.

Biochemical Applications

2.1 Protein Synthesis

This compound is utilized as an intermediate in the chemical synthesis of proteins. The incorporation of hydrazide groups facilitates specific chemical transformations that enhance the solubility and stability of peptides during synthesis . This application is particularly relevant in developing peptide-based therapeutics where solubility is a critical factor.

2.2 Chiral Discrimination

Research has indicated that L-histidine can be employed in enantioselective discrimination processes, particularly in biosensing applications. The interactions between histidine derivatives and chiral molecules have been studied for their potential use in detecting specific enantiomers in complex mixtures . This property is valuable in pharmaceutical development for ensuring the efficacy and safety of chiral drugs.

Pharmaceutical Applications

3.1 Dermatological Treatments

L-Histidine has been investigated for its role in treating skin conditions such as atopic dermatitis. Oral formulations containing L-histidine have been shown to improve skin barrier function and reduce inflammation associated with dermatitis . This application highlights the compound's versatility beyond traditional amino acid roles.

3.2 Drug Delivery Systems

The incorporation of L-histidine into drug delivery systems has been explored to enhance the bioavailability of various therapeutic agents. Its ability to form stable complexes with metal ions can be harnessed to develop targeted delivery mechanisms for drugs requiring specific activation conditions .

Summary of Key Findings

| Application Area | Key Findings |

|---|---|

| Clinical Research | Effective in treating cataracts; improves visual acuity; antioxidant properties |

| Biochemical Research | Used in protein synthesis; facilitates solubilization; aids in chiral discrimination |

| Pharmaceutical Development | Potential treatments for dermatitis; enhances drug delivery systems |

特性

IUPAC Name |

(2S)-2-amino-3-(1H-imidazol-5-yl)propanehydrazide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11N5O/c7-5(6(12)11-8)1-4-2-9-3-10-4/h2-3,5H,1,7-8H2,(H,9,10)(H,11,12)/t5-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HIQSHBQGIXVMBC-YFKPBYRVSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(NC=N1)CC(C(=O)NN)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=C(NC=N1)C[C@@H](C(=O)NN)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11N5O | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60196731 | |

| Record name | L-Histidine, hydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60196731 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

169.19 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

46119-06-6 | |

| Record name | L-Histidine, hydrazide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0046119066 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | L-Histidine, hydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60196731 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。